![molecular formula C10H19NOS B13972537 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure with a mercaptomethyl and an ethanol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of strong bases or acids, temperature control, and inert atmosphere, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors, which provide better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The ethanol group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the ethanol group can produce various ethers or esters .
Aplicaciones Científicas De Investigación
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism by which 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar spirocyclic core but lacks the mercaptomethyl and ethanol groups.
Spirocyclic Oxindoles: Feature a spirocyclic structure but with different functional groups and applications
Uniqueness
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its combination of a spirocyclic core with mercaptomethyl and ethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H19NOS |
|---|---|
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
2-[2-(sulfanylmethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H19NOS/c12-4-3-11-2-1-10(8-11)5-9(6-10)7-13/h9,12-13H,1-8H2 |
Clave InChI |
UTPRENNIHMNRMR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)CS)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


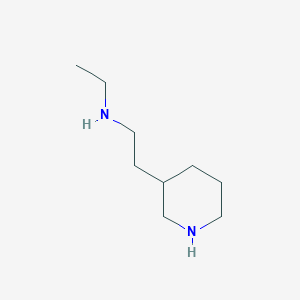
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
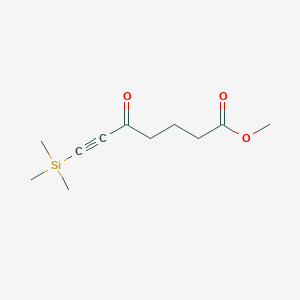

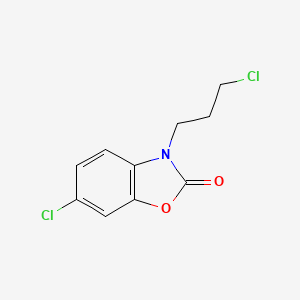

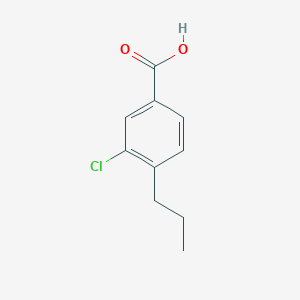

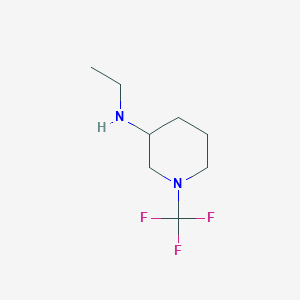

![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)


